4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The inhibition efficiencies of certain piperidine derivatives, including compounds with structural similarities to 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide, were predicted using quantum chemical calculations and molecular dynamics simulations. These studies focused on the corrosion inhibition properties of these derivatives on iron, providing insights into their adsorption behaviors and binding energies on metal surfaces. The findings contribute to understanding the molecular interactions and efficiency of such compounds in corrosion prevention applications (Kaya et al., 2016).
Synthesis and Structural Characterization of Antagonists
Research into methylbenzenesulfonamide derivatives, closely related to this compound, has shown potential in the development of small molecular antagonists for medical applications. One study detailed the synthesis and structural characterization of such compounds, highlighting their potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Novel Molecule Derivants in Cancer Therapy
A series of novel terpyridine-skeleton molecules, including those with benzo[4,5]furo[3,2-b]pyridine cores, were synthesized and evaluated for their biological activities. These compounds have shown promise in inhibiting tumor growth and metastasis by targeting topoisomerases, demonstrating significant therapeutic potential in cancer treatment (Kwon et al., 2015).
Anticancer and Antiangiogenic Activity of Arylaminobenzofuran Derivatives
Investigations into 3-arylaminobenzofuran derivatives have revealed their potential in anticancer and antiangiogenic therapies. By targeting the colchicine site on tubulin, these compounds have demonstrated the ability to inhibit cancer cell growth and disrupt vascular endothelial cells, offering a promising avenue for cancer treatment (Romagnoli et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target to inhibit its function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect .
Properties
IUPAC Name |
4-ethoxy-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-25-19-7-5-17(10-14(19)2)26(22,23)21-12-15-4-6-18(20-11-15)16-8-9-24-13-16/h4-11,13,21H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONFSYATZSUDJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.